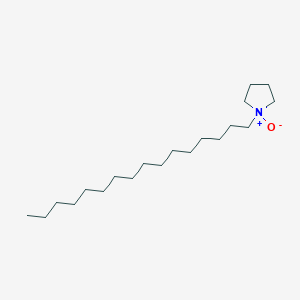

Pyrrolidine, 1-hexadecyl-, 1-oxide

Description

General Principles of N-Oxide Chemistry

The chemistry of N-oxides is rich and varied, with applications spanning from synthetic intermediates to roles in biological systems. nih.govnih.gov Their unique electronic structure and reactivity have made them a subject of continuous research.

Electronic Structure and Coordination Chemistry of N-Oxide Functionality

The N-O bond in tertiary amine N-oxides is a dative covalent bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. nih.gov X-ray crystallography studies have confirmed a tetrahedral arrangement of the oxygen atom and the three carbon substituents around the nitrogen atom. thieme-connect.de The N-O bond length is typically around 1.36 Å. thieme-connect.de This bond is highly polar, which significantly influences the physical and chemical properties of the molecule. researchgate.net

In coordination chemistry, the oxygen atom of the N-oxide group can act as a Lewis base, donating its electron density to metal centers to form coordination complexes. thieme-connect.deacs.org While the coordination chemistry of heteroaromatic N-oxides with transition metals is well-established, complexes with simple aliphatic tertiary amine N-oxides are generally less stable and more challenging to form. thieme-connect.de

Role of Zwitterionic Character in N-Oxide Systems

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. wikipedia.org Tertiary amine N-oxides are classic examples of zwitterionic compounds, possessing a formal positive charge on the nitrogen atom and a formal negative charge on the oxygen atom. mdpi.com This charge separation contributes to their high polarity and large dipole moments. The zwitterionic nature also plays a crucial role in their ability to form strong hydrogen bonds, particularly with protic solvents like water, which explains their high water solubility. wikipedia.org

Overview of Heterocyclic N-Oxides in Chemical Research

Heterocyclic N-oxides, where the N-oxide functionality is part of a ring system, are a significant class of compounds in chemical research with a wide array of applications. nih.govresearchgate.net They have been investigated for their potential as therapeutic agents, with some exhibiting anticancer, antibacterial, and anti-inflammatory properties. nih.govnih.gov In synthetic chemistry, they serve as valuable intermediates and reagents. For example, they can act as oxidizing agents and have been utilized in various organic transformations. researchgate.net The reactivity of heterocyclic N-oxides can be tuned by the nature of the heterocyclic ring and any substituents present. nih.gov

The Pyrrolidine (B122466) Heterocycle: Structural Features and Chemical Significance

The pyrrolidine ring is a five-membered, saturated heterocycle containing one nitrogen atom. It is a common structural motif found in a vast number of natural products and synthetic compounds, including many pharmaceuticals. nih.gov

Conformational Analysis of Pyrrolidine Ring Systems

The pyrrolidine ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry) forms. nih.govacs.org In the case of proline, a well-studied pyrrolidine derivative, the ring predominantly adopts two envelope conformers known as Cγ-exo and Cγ-endo. nih.govfrontiersin.org The equilibrium between these conformers can be influenced by substituents on the ring. nih.gov For instance, the introduction of a bulky tert-butyl group can lock the ring into a specific pucker. nih.govacs.org This conformational restriction is a key feature that medicinal chemists exploit to design molecules with specific three-dimensional shapes for optimal interaction with biological targets. nih.gov

Substituent Effects on Pyrrolidine Derivatives

Data Tables

Table 1: Physicochemical Properties of Tertiary Amine N-Oxides

| Property | Typical Value/Characteristic | Reference |

| Dipole Moment | 4.5–5.0 D | thieme-connect.deresearchgate.net |

| Water Solubility | High | wikipedia.orgresearchgate.net |

| Hygroscopicity | Often high | researchgate.net |

| Basicity (pKₐ of conjugate acid) | ~4.5 | wikipedia.org |

Table 2: Conformational Features of the Pyrrolidine Ring

| Conformation Type | Description | Key Influencing Factors | Reference |

| Envelope (Cₛ) | Four atoms are coplanar, and the fifth is out of the plane. | Substituents, particularly at C-4. | nih.govacs.org |

| Twist (C₂) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Ring fusion, specific substitution patterns. | researchgate.net |

Contextualizing Pyrrolidine, 1-hexadecyl-, 1-oxide within Amine N-Oxide Research

This compound is a specific type of tertiary amine N-oxide. It features a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen, where the nitrogen atom is also bonded to a long hexadecyl alkyl chain and an oxygen atom. This structure places it within the category of long-chain alkyl amine N-oxides.

Interactive Table 1: Properties of Pyrrolidine and Related Structures

| Property | Value | Source |

|---|---|---|

| Pyrrolidine | ||

| Molecular Formula | C₄H₉N | wikipedia.org |

| Molar Mass | 71.123 g·mol⁻¹ | wikipedia.org |

| Appearance | Clear colorless liquid | wikipedia.org |

| Boiling Point | 87 °C (189 °F; 360 K) | wikipedia.org |

| Melting Point | −63 °C (−81 °F; 210 K) | wikipedia.org |

| Solubility in water | Miscible | wikipedia.org |

| This compound | ||

| Molecular Formula | C₂₀H₄₁NO | Inferred |

| Appearance | Solid (typical for long-chain amine oxides) | wikipedia.org |

| Key Structural Features | Pyrrolidine ring, Hexadecyl (C16) chain, N-oxide group | Inferred |

Rationale for Investigating Long-Chain Alkyl Amine N-Oxides

The investigation into long-chain alkyl amine N-oxides, such as this compound, is driven by their amphiphilic nature. These molecules possess a polar head group (the N-oxide) and a long, nonpolar hydrocarbon tail. wikipedia.org This dual characteristic makes them effective surfactants. clinisciences.comwikipedia.org

Key research interests in this area include:

Surfactant Properties: Long-chain amine oxides are widely used as surfactants in various consumer and industrial products, including detergents, shampoos, and cleaning agents. atamankimya.comwikipedia.org They function as foam stabilizers, emulsifiers, and thickening agents. wikipedia.org Their behavior can be tuned by the pH of the medium; they act as non-ionic surfactants in neutral or alkaline conditions and become cationic in acidic environments. atamankimya.com

Self-Assembly and Micellization: The amphiphilic structure allows these molecules to self-assemble in solution, forming micelles and other aggregates. This behavior is fundamental to their function in detergency and solubilization. The properties of these surfactants, including their critical micelle concentration (CMC), are influenced by the length of the alkyl chain and the nature of the headgroup. researchgate.net

Biological and Pharmaceutical Applications: The ability of long-chain amine N-oxides to interact with biological membranes has prompted research into their antimicrobial properties. nih.gov Studies have shown that the antimicrobial activity is dependent on the length of the hydrophobic alkyl chain. nih.gov They are also used to solubilize proteins for structural and functional studies. researchgate.net Furthermore, the N-oxide functionality has been explored in the development of prodrugs, which can be activated in specific biological environments. chemeurope.comnih.gov

Historical Development and Current Trends in N-Oxide Studies

The study of amine N-oxides dates back to the late 19th century. thieme-connect.de Early investigations were often prompted by the isolation of naturally occurring amine N-oxides from plant and animal sources. thieme-connect.de For instance, trimethylamine (B31210) N-oxide was identified as an important osmolyte in marine animals. wikipedia.org The first alkaloid N-oxide was reported in 1938, and interest in the field grew significantly with the discovery of the antibiotic aspergillic acid in 1943. thieme-connect.de

Historical Milestones:

Late 19th Century: First reports and initial studies of amine N-oxides. thieme-connect.de

1938: Reporting of the first alkaloid N-oxide. thieme-connect.de

1943: Isolation of aspergillic acid, stimulating broader interest. thieme-connect.de

Mid-20th Century: Elucidation of the role of trimethylamine N-oxide in marine life. atamankimya.com

Current Trends: The field of N-oxide research continues to evolve, with several key trends emerging:

Green Chemistry and Sustainable Applications: There is a growing focus on developing biodegradable and eco-friendly amine N-oxides for use in consumer products. datainsightsmarket.com The use of amine oxides as oxidants in synthetic chemistry, such as N-methylmorpholine N-oxide (NMO), is also an area of active research as they can be part of more environmentally benign processes. nih.gov

Advanced Materials: Polymeric N-oxides are being investigated for their unique properties, including excellent blood compatibility and "stealth" characteristics that make them non-adhesive for microorganisms, with potential applications in surface engineering and drug delivery. nih.govacs.org

Medicinal Chemistry and Drug Development: The N-oxide group is being incorporated into drug design to enhance solubility, reduce membrane permeability, and create prodrugs. nih.govacs.org A significant area of research is the development of hypoxia-activated prodrugs, where the N-oxide is reduced to the active drug in the low-oxygen environment of tumors. chemeurope.comnih.gov

Asymmetric Catalysis: Chiral N-oxides are being increasingly utilized as organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry. researchgate.nettandfonline.com

Structure

3D Structure

Properties

CAS No. |

74493-16-6 |

|---|---|

Molecular Formula |

C20H41NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

1-hexadecyl-1-oxidopyrrolidin-1-ium |

InChI |

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21(22)19-16-17-20-21/h2-20H2,1H3 |

InChI Key |

BASCZXQTSVHQGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCCC1)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidine, 1 Hexadecyl , 1 Oxide and Analogous Structures

Direct N-Oxidation Strategies for Tertiary Amines

The most common and straightforward method for the synthesis of tertiary amine N-oxides is the direct oxidation of the corresponding tertiary amine. wikipedia.orgthieme-connect.de This approach involves treating the amine with an appropriate oxidizing agent.

Mechanistic Pathways of Oxidant-Mediated N-Oxidation (e.g., Peracids, Hydrogen Peroxide Systems)

Peracid-Mediated N-Oxidation

Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of tertiary amines. The reaction is typically performed at or below room temperature and proceeds via a concerted mechanism. organic-chemistry.org In this pathway, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic peroxy oxygen of the peracid. This single-step process involves a transition state where the N-O bond is formed simultaneously with the O-O bond cleavage of the peracid, yielding the tertiary amine N-oxide and the corresponding carboxylic acid as a by-product. organic-chemistry.org The reaction is generally clean and high-yielding for a wide range of tertiary amines. thieme-connect.de

Hydrogen Peroxide Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only stoichiometric by-product. google.com However, the direct reaction of H₂O₂ with tertiary amines can be slow. Its efficacy is often enhanced through catalysis or by converting it into a more reactive species in situ. google.comgoogle.com For instance, in the presence of carbon dioxide, H₂O₂ can form peroxymonocarbonate (HCO₄⁻), a more potent oxidant that facilitates the N-oxidation of amines like N-methylmorpholine. nih.gov The oxidation of tertiary amines with hydrogen peroxide can also be catalyzed by various metal complexes, which activate the H₂O₂. asianpubs.org

Catalytic Approaches in N-Oxide Synthesis

To improve the efficiency and selectivity of N-oxidation, particularly with greener oxidants like H₂O₂ and molecular oxygen, various catalytic systems have been developed.

Platinum Catalysts : Bridging hydroxo complexes of Platinum(II) have been shown to effectively catalyze the oxidation of tertiary amines with hydrogen peroxide under mild conditions, affording N-oxides in medium to excellent yields. google.comrsc.org

Ruthenium Catalysts : Ruthenium-based catalysts, such as RuCl₃, can facilitate the N-oxidation of tertiary amines using oxidants like bromamine-T or molecular oxygen. asianpubs.org The use of molecular oxygen is particularly advantageous from an environmental and economic perspective. asianpubs.org

Rhenium Catalysts : Methyltrioxorhenium (MTO) is a highly effective catalyst for N-oxidation using hydrogen peroxide. It forms reactive peroxo-rhenium species that readily transfer an oxygen atom to the nucleophilic nitrogen of the amine. asianpubs.org

Flavin Catalysts : Flavin-catalyzed systems provide a mild and effective method for the H₂O₂ oxidation of tertiary amines. These bio-inspired catalysts enable fast and selective reactions at room temperature. asianpubs.org

The table below summarizes the yields for the N-oxidation of various tertiary amines using a Ruthenium-catalyzed system with molecular oxygen as the oxidant. asianpubs.org

Table 1: Ruthenium-Catalyzed N-Oxidation of Tertiary Amines with Molecular Oxygen

| Substrate | Product | Yield (%) |

|---|---|---|

| N,N-dimethylaniline | N,N-dimethylaniline N-oxide | 98 |

| Triethylamine | Triethylamine N-oxide | 98 |

| 4-Picoline | 4-Picoline N-oxide | 95 |

| N,N-diethylaniline | N,N-diethylaniline N-oxide | 94 |

| 2-Picoline | 2-Picoline N-oxide | 94 |

| 3-Picoline | 3-Picoline N-oxide | 90 |

| Pyridine (B92270) | Pyridine N-oxide | 85 |

Regio- and Stereoselectivity in N-Oxidation Processes

Regioselectivity

When a molecule contains multiple nitrogen atoms, achieving selective oxidation at a specific site is a significant challenge. The reactivity of amines towards electrophilic oxidants generally correlates with their basicity and nucleophilicity. organic-chemistry.org Therefore, more basic aliphatic amines are typically oxidized faster than less basic heteroaromatic amines. However, selective N-oxidation of a less reactive nitrogen can be achieved. For instance, a method utilizing an in situ protonation strategy allows for the selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines. By adding a Brønsted acid, the more basic aliphatic amine is protonated and protected, directing the oxidant to the desired heteroaromatic nitrogen. organic-chemistry.org The regioselectivity of oxidation can also be influenced by steric factors around the nitrogen atom. nih.gov

Stereoselectivity

The nitrogen atom in a tertiary amine rapidly inverts at room temperature. However, upon oxidation to an amine N-oxide, the tetrahedral geometry at the nitrogen is locked, and the inversion barrier becomes very high. Consequently, if an amine has three different substituents, its corresponding N-oxide will be chiral. This has led to the development of stereoselective oxidation methods to produce enantiomerically enriched N-oxides. Chiral N-oxides, in turn, have found applications as catalysts in asymmetric synthesis. The stereochemical outcome of the oxidation of cyclic amines, such as piperidine (B6355638) derivatives, can be influenced by the steric hindrance at the carbons adjacent to the nitrogen, which dictates whether the oxidant attacks from the axial or equatorial face. thieme-connect.de

Indirect Synthetic Routes to Amine N-Oxides

Besides the direct oxidation of tertiary amines, indirect methods can be employed to synthesize amine N-oxides, often providing access to more complex or specifically functionalized structures.

Amine N-Oxide Formation via Reverse-Cope Cyclization

The Reverse-Cope cyclization, also known as the retro-Cope elimination, is a powerful method for forming certain cyclic amine N-oxides. This reaction involves the intramolecular addition of a hydroxylamine (B1172632) to a tethered alkene or alkyne. It is the reverse of the classical Cope elimination, where an N-oxide thermally decomposes to an alkene and a hydroxylamine. organic-chemistry.org The Reverse-Cope reaction proceeds through a concerted, 5-membered cyclic transition state and is particularly useful for synthesizing substituted pyrrolidine (B122466) and piperidine N-oxides. thieme-connect.de For example, chiral prolinol-derived hydroxylamines can react with activated acetylenes in a diastereoselective intermolecular Reverse-Cope cycloaddition to yield chiral enamine N-oxides.

The general utility of this method is dependent on the availability of the precursor hydroxylamines. thieme-connect.de The reaction has been successfully applied in the total synthesis of complex natural products.

Synthesis of Long-Chain Alkyl Pyrrolidine Derivatives

The construction of long-chain alkyl pyrrolidine N-oxides typically follows a sequential two-step process: first, the introduction of the long alkyl chain onto the pyrrolidine nitrogen, followed by the oxidation of the resulting tertiary amine to the corresponding N-oxide.

Strategies for Incorporating the Hexadecyl Moiety

The most direct and widely employed strategy for synthesizing the precursor, 1-hexadecylpyrrolidine (B12473116), is the direct N-alkylation of pyrrolidine. This method involves the nucleophilic substitution reaction between pyrrolidine and a hexadecyl halide.

Direct N-Alkylation: This reaction is a classic example of amine alkylation. Pyrrolidine, acting as a nucleophile, attacks the electrophilic carbon of a hexadecyl derivative bearing a good leaving group, such as bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols.

A typical reaction scheme is as follows: Pyrrolidine + 1-Bromohexadecane → 1-Hexadecylpyrrolidine + HBr

While direct alkylation is prevalent, alternative strategies for forming C-N bonds, such as reductive amination, could theoretically be employed, though they are less common for synthesizing simple N-alkylated pyrrolidines from saturated alkyl chains.

Table 1: Comparative Overview of N-Alkylation Strategies for Pyrrolidine

| Method | Alkylating Agent/Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 1-Bromohexadecane or 1-Iodohexadecane, Base (e.g., K₂CO₃) | Solvent (Acetonitrile, Ethanol), 50-80°C | High yields, readily available starting materials, straightforward procedure. | Potential for over-alkylation (quaternization) if conditions are not controlled. |

| Reductive Amination | Hexadecanal, Pyrrolidine, Reducing Agent (e.g., NaBH₃CN) | Methanol (B129727), Acetic Acid (catalyst) | Useful for more complex or sensitive substrates. | Requires synthesis of the long-chain aldehyde, multi-step process. |

N-Oxidation of 1-Hexadecylpyrrolidine: Once the 1-hexadecylpyrrolidine precursor is obtained, the final step is the oxidation of the tertiary nitrogen atom to the N-oxide. This transformation is achieved using various oxidizing agents. organic-chemistry.org

Hydrogen Peroxide (H₂O₂): A common, inexpensive, and environmentally benign oxidant. The reaction is often performed in solvents like methanol or water. researchgate.net Catalysts are sometimes employed to increase the reaction rate and efficiency. arkat-usa.org

meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and selective reagent for N-oxidation, typically used in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) at low temperatures. arkat-usa.orgresearchgate.netmasterorganicchemistry.com It is known for its high conversion rates and clean reactions. acs.org

Other Peroxyacids and Reagents: Other reagents like Caro's acid or Oxone can also be employed for this transformation. arkat-usa.org The choice of oxidant often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. nih.gov

Tandem Reactions in the Synthesis of Functionalized Pyrrolidine N-Oxides

Tandem reactions, also known as cascade or domino reactions, offer a powerful strategy for constructing complex molecules in a single pot, enhancing atom economy and synthetic efficiency. nih.gov While a direct one-pot synthesis of Pyrrolidine, 1-hexadecyl-, 1-oxide from basic precursors is not commonly reported, tandem methodologies are invaluable for creating functionalized pyrrolidine rings which can then be N-alkylated and oxidized. nih.govrsc.orgresearchgate.net

These strategies focus on building the pyrrolidine core with desired substituents in a highly controlled manner. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence can produce α-cyano pyrrolidines. nih.gov Similarly, 1,3-dipolar cycloaddition reactions involving azomethine ylides are a cornerstone for synthesizing highly substituted pyrrolidines. After the formation of the functionalized pyrrolidine ring via a tandem sequence, the N-H group can be alkylated with a hexadecyl halide, followed by N-oxidation as previously described.

This two-stage approach—tandem synthesis of the core followed by alkylation and oxidation—allows for the modular creation of a wide variety of analogous structures with different substitution patterns on the pyrrolidine ring.

Table 2: Examples of Tandem Reactions for Pyrrolidine Ring Construction

| Tandem Reaction Type | Key Reagents/Catalyst | Product Type | Potential for Further Functionalization | Reference |

|---|---|---|---|---|

| Amination/Cyanation/Alkylation | Copper catalyst, Primary amine-tethered alkyne, Alkylating agent | α-Cyano pyrrolidines | The cyano group can be hydrolyzed or reduced. | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides (from isatins and amino acids), Alkenes/Alkynes | Spiro-pyrrolidines, Fused pyrrolidines | Creates complex polycyclic systems with high stereocontrol. | N/A |

| Meyer–Schuster/Cross-Metathesis/Cyclization | Au/Mo catalyst, Propargylic alcohols, Amino olefins | 2,5-Substituted pyrrolidines | Introduces carbonyl functionality and substitution at the 2 and 5 positions. | researchgate.net |

Isolation and Purification Techniques for High-Purity N-Oxide Compounds

The purification of this compound and its long-chain analogs presents a unique set of challenges due to their amphiphilic nature. These molecules possess both a hydrophilic N-oxide head and a long hydrophobic alkyl tail, giving them surfactant-like properties that can lead to aggregation and micelle formation in solution. mdpi.com Achieving high purity requires techniques that can effectively separate the target compound from unreacted starting materials, byproducts, and residual solvents or reagents.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. researchgate.netnih.gov The selection of an appropriate solvent system is critical. Often, a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is used. For amphiphiles, a mixture of polar and nonpolar solvents may be necessary to achieve effective purification. mdpi.com

Chromatography:

Normal-Phase Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. A gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) or methanol), is used to elute the compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying amphiphilic molecules. sielc.com A nonpolar stationary phase (like C18) is used, and the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. youtube.com The strong retention of the long hexadecyl chain on the stationary phase allows for excellent separation from more polar impurities. nih.gov

Precipitation/Salting-Out: This technique exploits differences in solubility. The crude product can be dissolved in a suitable solvent, and then a non-solvent is added to cause the desired compound to precipitate. rsc.org For amphiphilic N-oxides, which can be water-soluble, adding a salt ("salting out") can decrease their aqueous solubility and induce precipitation, allowing for separation from water-soluble impurities.

Removal of Residual Oxidants: A crucial step after the N-oxidation reaction is the complete removal of the excess oxidizing agent, such as H₂O₂ or m-CPBA byproducts. nih.gov Residual peroxide can be difficult to remove due to stable hydrogen bond formation with the N-oxide. nih.gov Quenching agents (e.g., sodium sulfite, sodium thiosulfate) or treatment with activated carbon can be employed to decompose and remove residual oxidants before further purification steps. nih.gov

Table 3: Comparison of Purification Techniques for Amphiphilic N-Oxides

| Technique | Principle | Advantages | Common Challenges |

|---|---|---|---|

| Crystallization | Differential solubility at varying temperatures. | Can yield very high purity material; scalable. | Finding a suitable solvent system can be difficult; may form gels or oils instead of crystals. |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution and excellent separation for amphiphiles; adaptable to analytical and preparative scales. sielc.com | Can be costly for large-scale purification; requires specialized equipment. |

| Normal-Phase Chromatography | Adsorption on a polar stationary phase (e.g., silica gel). | Good for removing nonpolar impurities; widely available and cost-effective. | Strong retention of the polar N-oxide can lead to peak tailing and poor recovery; may require polar solvent mixtures. |

| Precipitation / Salting-Out | Reducing solubility by adding a non-solvent or salt. | Simple, rapid, and good for initial bulk purification. rsc.org | May co-precipitate impurities; purity may not be as high as with chromatography or crystallization. |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Pyrrolidine, 1 Hexadecyl , 1 Oxide

Mechanistic Studies of N-Oxide Rearrangements and Deoxygenation

The thermal behavior of Pyrrolidine (B122466), 1-hexadecyl-, 1-oxide is characterized by specific intramolecular reactions that lead to the cleavage of the C-N or N-O bonds. The most prominent of these is the Cope elimination, a reaction of significant synthetic utility.

Cope Elimination Mechanism and its Variants

The Cope elimination is a well-established thermal decomposition pathway for tertiary amine N-oxides that possess at least one β-hydrogen atom. jk-sci.comwikipedia.org For Pyrrolidine, 1-hexadecyl-, 1-oxide, this reaction involves the intramolecular abstraction of a proton from the carbon adjacent to the nitrogen atom (the β-carbon) on the hexadecyl chain by the N-oxide oxygen.

The reaction proceeds through a concerted, five-membered cyclic transition state, which necessitates a syn-periplanar arrangement of the β-hydrogen and the N-oxide group. masterorganicchemistry.com This geometric constraint is a defining characteristic of the mechanism. The process is an internal elimination (Ei) reaction, where the N-oxide itself acts as the base. masterorganicchemistry.com Upon heating to temperatures typically between 150-200 °C, this compound decomposes to yield 1-hexadecene (B165127) and N-hydroxypyrrolidine. wikipedia.orgpearson.com

The key features of the Cope elimination are summarized in the table below.

| Feature | Description | Reference |

| Reactant | Tertiary amine N-oxide with a β-hydrogen (e.g., this compound) | jk-sci.com |

| Products | Alkene (1-hexadecene) and a hydroxylamine (B1172632) (N-hydroxypyrrolidine) | jk-sci.com |

| Mechanism | Concerted, intramolecular elimination (Ei) | masterorganicchemistry.com |

| Transition State | Five-membered cyclic structure | masterorganicchemistry.com |

| Stereochemistry | syn-periplanar arrangement of β-H and N-oxide group | masterorganicchemistry.com |

| Conditions | Thermal (typically 150-200 °C) | wikipedia.org |

Other Thermally Induced Transformations

While the Cope elimination is the primary thermal reaction for aliphatic N-oxides like this compound, other thermal rearrangements are known for different classes of N-oxides. The most notable is the Meisenheimer rearrangement , which is common for N-oxides containing allylic or benzylic substituents. wikipedia.orgwikipedia.org This reaction can be a nih.govresearchgate.net- or researchgate.netcdnsciencepub.com-sigmatropic rearrangement that converts a tertiary amine N-oxide into an O-substituted hydroxylamine (an alkoxylamine). wikipedia.orgrsc.org For N-aryl amine oxides, thermal rearrangement to O-arylhydroxylamines can also occur, particularly when electron-withdrawing groups are present on the aromatic ring. researchgate.net For this compound, which lacks an allylic or benzylic group on the nitrogen, the Cope elimination is the favored and most likely thermal decomposition pathway. wikipedia.orgpearson.com

Reactivity of the N-Oxide Functional Group in Synthetic Pathways

The N-O bond in this compound is polarized and zwitterionic, which imparts distinct nucleophilic and electrophilic characteristics that are exploited in various synthetic routes.

Nucleophilic and Electrophilic Characteristics of the N-O Bond

The oxygen atom of the N-oxide is electron-rich and serves as a potent nucleophile and a base. Its nucleophilicity is significantly higher than that of the nitrogen atom in the corresponding parent amine. acs.org This reactivity is demonstrated by its ability to attack various electrophiles. For instance, N-oxides react with sulfur dioxide cdnsciencepub.comcdnsciencepub.com and acylating agents like acetic anhydride (B1165640). jst.go.jpyoutube.com

Activation of the N-oxide by an electrophile (e.g., an acylating agent, POCl₃, or PyBroP) enhances the electrophilic character of the pyrrolidine ring, particularly at the α-carbons (C2 and C5). acs.orgscripps.educhemtube3d.com This activation renders the ring susceptible to attack by a wide range of nucleophiles, providing a powerful method for C-H functionalization adjacent to the nitrogen atom. youtube.comyoutube.com

Interactions with Reducing and Oxidizing Agents

The N-oxide functional group represents an oxidized form of a tertiary amine and can be readily reduced back to the parent amine. This deoxygenation is a fundamental transformation and can be achieved with a variety of reducing agents. oup.com Both metal-free and metal-catalyzed methods are effective.

| Reducing Agent/System | Description | Reference |

| Phenylsilane | Effective for deoxygenating aliphatic amine N-oxides under metal-free conditions. | nih.gov |

| Phenylboronic acid | An economical and green reagent for the deoxygenation of various N-oxides. | researchgate.net |

| Carbon Disulfide (CS₂) | Reduces trialkylamine oxides via nucleophilic attack of the N-oxide oxygen on CS₂. | oup.com |

| Dimethylthiocarbamoyl chloride (DMTCC) | Provides an efficient method for the deoxygenation of tertiary amine N-oxides. | tandfonline.com |

| Trivalent Phosphorus Compounds (e.g., PPh₃) | Commonly used reagents for N-oxide reduction. | oup.com |

Conversely, N-oxides are generally resistant to further oxidation at the nitrogen atom. acs.org However, the N-oxide can act as an oxidant itself or direct the oxidation of other parts of the molecule. For example, ruthenium porphyrin complexes can catalyze the oxidation of N-acylpyrrolidines by pyridine (B92270) N-oxides, leading to oxidative C-N bond cleavage. nih.gov In certain structures, such as allylic amine N-oxides, the N-oxide group can direct an oxidizing agent like m-CPBA to epoxidize a nearby double bond. nih.gov

Chemical Modifications of the Pyrrolidine Ring System

While many reactions of this compound center on the N-O functional group, the pyrrolidine ring itself can undergo chemical modification. The presence of the N-oxide can be leveraged to facilitate these transformations.

As mentioned previously, activation of the N-oxide with an electrophilic reagent makes the α-positions of the pyrrolidine ring electrophilic and thus susceptible to attack by organometallic reagents or other nucleophiles. youtube.comscripps.edu This strategy transforms the typically nucleophilic amine into a platform for reaction with other nucleophiles.

Direct C-H functionalization of the pyrrolidine ring, while challenging, can be achieved through various strategies. Redox-neutral methods can introduce aryl groups at the α-position of the pyrrolidine ring through the formation of an iminium ion intermediate. rsc.orgrsc.org Furthermore, oxidative ring-opening of N-acylpyrrolidines, catalyzed by specific ruthenium complexes in the presence of an external N-oxide oxidant, can convert the cyclic amine into a linear N-acyl amino acid, representing a profound modification of the heterocyclic skeleton. nih.govresearchgate.net

Substitution Reactions on the Pyrrolidine Core

The pyrrolidine ring in this compound is generally stable due to its saturated, non-aromatic nature. However, the positions adjacent to the nitrogen atom (C2 and C5) are activated towards certain types of substitution reactions, often involving the formation of an N-acyliminium ion intermediate. nih.gov While direct substitution on the unsubstituted ring is challenging, functionalization can be achieved under specific oxidative conditions.

Research on related N-protected pyrrolidines shows that direct chemical oxidation can lead to the formation of N-acyliminium ions, which are powerful electrophiles. nih.gov These intermediates can then be trapped by nucleophiles, resulting in substitution at the α-carbon. For instance, oxidation of carbamate-protected pyrrolidines using reagents like iodosobenzene (B1197198) [PhI(O)]n in the presence of a nucleophile source enables α-functionalization. nih.gov

In the context of this compound, a hypothetical substitution reaction could proceed as follows:

Formation of an Iminium Ion Precursor: An initial reaction, potentially an oxidation or a rearrangement, would be required to introduce reactivity at the α-position.

Nucleophilic Attack: A suitable nucleophile (e.g., cyanide, alkoxide) could then attack the electrophilic α-carbon, leading to a substituted pyrrolidine derivative.

The reaction conditions for such transformations on long-chain amine oxides are not extensively documented, but studies on simpler N-oxides provide a foundational model. The table below outlines potential substitution pathways based on known reactivity of related N-heterocycles.

| Reaction Type | Reagents | Position of Substitution | Mechanistic Intermediate |

| α-Azidonation | (PhIO)n / TMSN3 | C2 / C5 | N-acyliminium ion |

| α-Bromination | NBS / AIBN | C2 / C5 | α-bromo-carbamate |

| α-Hydroxylation | Oxidizing agent / H2O | C2 / C5 | N-acyliminium ion |

This table is illustrative and based on reactions of analogous N-protected pyrrolidines. nih.gov

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring, while generally stable, can undergo transformations such as ring-opening or expansion, typically initiated by reactions that form strained or reactive intermediates.

Ring-Opening Reactions: Base-induced elimination reactions on substituted pyrrolidines can lead to ring-opened products. For example, the treatment of N-protected 2-(bromomethyl)pyrrolidines with a strong base like potassium hexamethyldisilazide (KHMDS) results in an exocyclic enamine. koreascience.kr Subsequent acidic workup can cleave the ring to form linear amino ketones. koreascience.kr For this compound, a similar pathway would require prior functionalization of the ring (e.g., at the C2 position) to introduce a suitable leaving group.

Ring-Expansion Reactions: Ring expansion of pyrrolidine derivatives to piperidines can occur through rearrangement mechanisms involving an aziridinium (B1262131) intermediate. nih.gov This process is often observed when β-amino alcohols derived from prolinol are treated with deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride). The neighboring nitrogen atom participates in the displacement of the hydroxyl group, forming a strained bicyclic aziridinium ion. The subsequent nucleophilic attack by fluoride (B91410) can occur at one of the original ring carbons, leading to the expansion of the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring. nih.gov

A summary of potential ring transformation reactions is provided below.

| Transformation | Key Intermediate | Typical Reagents | Product Type |

| Ring-Opening | Enamine / N-iminium ion | Strong Base (e.g., KHMDS) followed by Acid koreascience.kr | Linear Amino Ketone |

| Ring-Expansion | Aziridinium ion | Deoxyfluorinating Agent (e.g., DAST) on a hydroxy-substituted precursor nih.gov | Substituted Piperidine |

Impact of the Alkyl Chain on Reaction Kinetics and Thermodynamics

The most significant feature of this compound, from a reactivity standpoint, is its long C16 alkyl chain. This chain dramatically influences the physical properties of the molecule, causing it to act as a surfactant. This behavior has profound consequences for reaction kinetics and thermodynamics, especially in aqueous or mixed-solvent systems.

Impact on Kinetics: The rate of a chemical reaction involving this molecule can be heavily influenced by its aggregation state. researchgate.net Above a certain concentration, known as the critical micelle concentration (cmc), these molecules self-assemble into micelles.

Micellar Catalysis: If the reactants are partitioned within the micellar structure, the local concentration can be significantly higher than the bulk concentration, leading to an acceleration of the reaction rate. The hydrophobic core of the micelle can provide a nonpolar microenvironment, which can alter the reaction pathway and stabilize transition states differently than a polar solvent would.

Steric Hindrance: Conversely, the bulky hexadecyl chain and the formation of micellar aggregates can create steric barriers. For reactions requiring the approach of a reagent to the polar pyrrolidine N-oxide headgroup, the dense packing of alkyl chains in a micelle could sterically hinder the approach, thereby slowing the reaction rate compared to a similar molecule with a shorter alkyl chain. Research on the phase transfer of nanoparticles stabilized by secondary amines showed that longer alkyl chains (C18) create a more highly packed and impenetrable layer compared to shorter chains. uni-tuebingen.de

Impact on Thermodynamics: The thermodynamics of reactions are also affected by the long alkyl chain, primarily through its influence on solubility and intermolecular interactions.

Solubility and Partitioning: The hexadecyl group makes the molecule poorly soluble in water but soluble in nonpolar solvents. In a reaction mixture, the molecule will partition between aqueous and organic phases or into micellar structures. This partitioning affects the equilibrium position of a reaction.

Enthalpy and Entropy of Micellization: The formation of micelles is an entropically driven process at certain temperatures, driven by the hydrophobic effect. The thermodynamics of reactions involving the amine oxide can be coupled to the thermodynamics of micellization. For instance, the protonation of long-chain amine oxides is more favored on the micelle surface than for the monomer in solution. researchgate.net The intrinsic acid dissociation constant (pKM) for the micellized form of alkyldimethylamine oxides is significantly different from that of the monomeric form (pK1), and this difference is dependent on the alkyl chain length. researchgate.net

The table below summarizes the expected impact of the hexadecyl chain on reaction parameters.

| Parameter | Influence of Hexadecyl Chain | Underlying Reason |

| Reaction Rate (Kinetics) | Can be accelerated or decelerated | Micellar catalysis (rate increase); Steric hindrance from packed chains (rate decrease) uni-tuebingen.de |

| Activation Energy (Ea) | Can be lowered | Stabilization of the transition state within the nonpolar micellar core. |

| Reaction Equilibrium (Thermodynamics) | Shifted based on reactant/product partitioning | Hydrophobic effect; Differential solubility of reactants and products in micellar vs. bulk phases. researchgate.net |

| Acidity of Conjugate Acid (pKa) | pKa of the protonated N-oxide is higher in the micellar state compared to the monomeric state. researchgate.net | Altered electrostatic environment on the micelle surface. researchgate.net |

Sophisticated Spectroscopic Characterization Techniques and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for determining the carbon-hydrogen framework of Pyrrolidine (B122466), 1-hexadecyl-, 1-oxide. By analyzing the chemical shifts, coupling patterns, and through-space correlations, a detailed picture of the molecule's structure can be assembled.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of Pyrrolidine, 1-hexadecyl-, 1-oxide, distinct signals corresponding to the protons of the pyrrolidine ring and the hexadecyl chain are expected. The presence of the electron-withdrawing N-oxide group significantly influences the chemical shifts of the adjacent protons.

The protons on the carbons alpha to the nitrogen atom (C2 and C5) of the pyrrolidine ring are expected to be the most deshielded of the ring protons due to the inductive effect of the positively charged nitrogen. These would likely appear as a multiplet in the downfield region, typically around 3.0-3.5 ppm. The protons on the beta carbons (C3 and C4) would resonate further upfield, likely in the range of 1.8-2.2 ppm, also as a multiplet.

The hexadecyl chain protons would present a series of signals. The terminal methyl group (CH₃) protons are anticipated to appear as a triplet at approximately 0.8-0.9 ppm. The long methylene (B1212753) (CH₂) chain would produce a large, broad signal around 1.2-1.4 ppm. The methylene group alpha to the nitrogen would be significantly deshielded and is expected to resonate as a multiplet in a region similar to or slightly downfield of the alpha-protons of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine H-2, H-5 | 3.0 - 3.5 | Multiplet |

| Pyrrolidine H-3, H-4 | 1.8 - 2.2 | Multiplet |

| N-CH₂-(CH₂)₁₄-CH₃ | 3.0 - 3.5 | Multiplet |

| N-CH₂-CH₂-(CH₂)₁₃-CH₃ | 1.5 - 1.8 | Multiplet |

| -(CH₂)₁₃- | 1.2 - 1.4 | Broad Multiplet |

| -CH₃ | 0.8 - 0.9 | Triplet |

Carbon-13 (¹³C) NMR Analysis: Alkyl Chain and Heterocyclic Ring Assignments

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The carbons of the pyrrolidine ring attached to the nitrogen (C2 and C5) would be found downfield, typically in the range of 60-70 ppm. The beta carbons (C3 and C4) would appear further upfield, around 20-30 ppm.

For the hexadecyl chain, the terminal methyl carbon would have a characteristic chemical shift around 14 ppm. The internal methylene carbons of the long alkyl chain would produce a cluster of signals around 22-32 ppm. The carbon alpha to the nitrogen would be the most deshielded of the alkyl chain carbons, appearing in a range similar to the alpha-carbons of the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrrolidine C-2, C-5 | 60 - 70 |

| Pyrrolidine C-3, C-4 | 20 - 30 |

| N-CH₂-(CH₂)₁₄-CH₃ | 60 - 70 |

| N-CH₂-CH₂-(CH₂)₁₃-CH₃ | 25 - 35 |

| -(CH₂)₁₃- | 22 - 32 |

| -CH₃ | ~14 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Information

To unambiguously assign the proton and carbon signals and to probe the three-dimensional structure of the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. Cross-peaks would be observed between the protons on adjacent carbons, for example, between the alpha- and beta-protons of the pyrrolidine ring, and between adjacent methylene groups in the hexadecyl chain. This allows for the tracing of the connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyrrolidine ring and the hexadecyl chain, for instance, by observing a cross-peak between the alpha-protons of the alkyl chain and the alpha-carbons of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between protons of the hexadecyl chain and protons of the pyrrolidine ring could indicate a folded or compact conformation where the alkyl tail interacts with the headgroup.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. Both IR and Raman spectroscopy offer complementary information for the structural characterization of this compound.

Characterization of the N-O Stretching Vibrations

The N-O stretching vibration is a key diagnostic feature for amine oxides. In the infrared spectrum, this bond typically gives rise to a strong absorption band. For aliphatic amine oxides, the N-O stretching vibration is generally observed in the region of 950-970 cm⁻¹. This band is often sharp and intense, making it a reliable indicator of the presence of the N-oxide functionality. In the Raman spectrum, the N-O stretch is also active and would appear in a similar frequency range.

Identification of Pyrrolidine Ring and Alkyl Chain Vibrational Modes

The vibrational spectrum of this compound is also characterized by the modes of the pyrrolidine ring and the long alkyl chain.

Pyrrolidine Ring Modes: The pyrrolidine ring exhibits a series of characteristic vibrations, including C-N stretching, C-C stretching, and various bending and wagging modes. The C-N stretching vibrations are typically found in the 1200-1000 cm⁻¹ region. Ring deformation modes can also be observed at lower frequencies.

Alkyl Chain Modes: The hexadecyl chain gives rise to several distinct vibrational bands. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the high-frequency region of the IR and Raman spectra, typically between 2850 and 3000 cm⁻¹. Specifically, the symmetric and asymmetric CH₂ stretching modes appear around 2853 cm⁻¹ and 2924 cm⁻¹, respectively, while the corresponding CH₃ modes are found near 2872 cm⁻¹ and 2962 cm⁻¹. The presence of a long, ordered all-trans alkyl chain can be inferred from the appearance of sharp, well-resolved bands in this region. The CH₂ scissoring vibration is typically seen around 1465 cm⁻¹, and a progression of CH₂ wagging and twisting bands can sometimes be observed in the 1350-1150 cm⁻¹ region in the solid state, which is indicative of a well-ordered crystalline structure.

Table 3: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| C-H Stretching (Alkyl) | 2850 - 3000 | IR, Raman |

| C-N Stretching (Ring) | 1000 - 1200 | IR, Raman |

| N-O Stretching | 950 - 970 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR, Raman |

| CH₂ Wagging/Twisting Progression | 1150 - 1350 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragment ions. For N-oxides, specific fragmentation patterns can be diagnostic.

Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for analyzing N-oxides, as they typically generate a protonated molecular ion, [M+H]⁺. researchgate.net Under mass spectrometric conditions, the fragmentation of N-oxides is often characterized by the loss of the oxygen atom. nih.gov

A key fragmentation pathway for N-oxides involves the neutral loss of an oxygen atom (16 Da), leading to a prominent [M+H-16]⁺ ion. nih.gov This "deoxygenation" can be induced by thermal activation in the ion source, and its extent can be controlled by adjusting parameters like the temperature of the heated capillary. nih.gov Another characteristic fragmentation pathway for some N-oxides is the elimination of a hydroxyl radical (•OH, 17 Da) from the protonated N-oxide group. researchgate.net

For this compound, the fragmentation in the mass spectrometer would be expected to follow these characteristic pathways, providing clear evidence of the N-oxide functionality.

Table 1: Predicted Mass Spectrometric Fragmentation of this compound

| Precursor Ion | Formula | Description | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [C₂₀H₄₂NO]⁺ | Protonated Molecule | 312.3261 | - |

| [M+H-O]⁺ | [C₂₀H₄₂N]⁺ | Loss of Oxygen Atom | 296.3312 | 16 |

| [M+H-OH]⁺ | [C₂₀H₄₁N]⁺• | Loss of Hydroxyl Radical | 295.3230 | 17 |

Note: m/z values are calculated based on monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like a Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements. This precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value, the molecular formula can be confirmed with a high degree of confidence, typically within a mass accuracy threshold of 5 parts per million (ppm). semanticscholar.org This capability is crucial for distinguishing between isomers and confirming the identity of a synthesized compound or a metabolite. semanticscholar.org

Table 2: High-Resolution Mass Spectrometry Data for [C₂₀H₄₁NO + H]⁺

| Parameter | Value |

| Chemical Formula | C₂₀H₄₂NO⁺ |

| Theoretical m/z (monoisotopic) | 312.3261 |

| Required Mass Accuracy | < 5 ppm |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and potential for fluorescence.

The N-oxide moiety can play a critical role in designing fluorescent molecules that operate via an Intramolecular Charge Transfer (ICT) mechanism. rsc.orgrsc.org In a typical ICT fluorophore, an electron-donating (D) group is connected to an electron-accepting (A) group through a π-conjugated system. ossila.com Upon photoexcitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state (D⁺-π-A⁻) that is often highly fluorescent. ossila.com

The N-oxide group can be incorporated into molecular scaffolds to enable "turn-on" fluorescence. rsc.orgrsc.org In its native state, the N-oxide can quench fluorescence, but cleavage of the N-O bond can initiate an ICT process, leading to a strong fluorescent emission. rsc.org This principle is used in designing probes for specific biological environments. rsc.org Studies on phenothiazine-based dyes have shown that oxygen functionalization, such as forming an N-oxide, can significantly alter the photophysical properties, in some cases switching the excited state from a non-emissive twisted intramolecular charge transfer (TICT) state to a highly fluorescent planar intramolecular charge transfer (PICT) state. nih.govnih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the exact positions of atoms, as well as bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful crystallographic analysis would reveal:

The precise geometry of the pyrrolidine N-oxide ring.

The conformation of the long hexadecyl alkyl chain, which is likely to adopt an extended, all-trans conformation to maximize van der Waals interactions.

The packing arrangement of the molecules in the crystal lattice, detailing the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the solid-state structure.

While obtaining suitable single crystals of long-chain amphiphilic molecules can be challenging, the structural data from X-ray diffraction provides an unparalleled level of detail for understanding the molecule's solid-state properties. nih.gov

Computational Chemistry and Theoretical Modeling of Pyrrolidine, 1 Hexadecyl , 1 Oxide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. While specific DFT studies on Pyrrolidine (B122466), 1-hexadecyl-, 1-oxide are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of structurally similar aliphatic and alicyclic amine oxides. nih.gov

The electronic structure of Pyrrolidine, 1-hexadecyl-, 1-oxide is characterized by a highly polar N-O bond, a key feature of amine oxides. wikipedia.orgatamankimya.comclinisciences.com DFT calculations on related aliphatic amine oxides indicate a significant charge separation between the nitrogen and oxygen atoms, contributing to a large dipole moment. nih.gov This polarity is a defining characteristic of the molecule's head group.

The distribution of charge is not confined to the N-O group but extends to the adjacent atoms of the pyrrolidine ring. In related pyrrolidinium (B1226570) cations, the positive charge is delocalized over the carbon atoms directly bonded to the quaternary nitrogen atom. mdpi.com A similar delocalization effect, though influenced by the N-oxide group, is expected in this compound.

A critical parameter for understanding the stability of the N-O bond is its Bond Dissociation Energy (BDE). Computational studies on various amine N-oxides using DFT methods such as B3LYP/6-31G* and M06/6-311G+(d,p) have shown a wide range of N-O BDEs. nih.gov For aliphatic and alicyclic amine oxides, these values are notably lower—by more than 10 kcal/mol—than those for aromatic pyridine (B92270) N-oxides. nih.gov This suggests a moderate strength for the N-O bond in this compound.

Mechanistic Computational Studies

Computational chemistry offers a powerful lens to dissect the intricate mechanisms of chemical reactions at a molecular level. For amine oxides such as this compound, the most prominent reaction pathway susceptible to computational investigation is the thermal decomposition known as the Cope elimination. This intramolecular elimination reaction leads to the formation of an alkene and a hydroxylamine (B1172632) derivative. numberanalytics.comchemistrysteps.com

The Cope elimination is a concerted process that proceeds through a cyclic transition state. organic-chemistry.orgnrochemistry.com This syn-periplanar elimination involves the abstraction of a β-hydrogen atom by the oxygen of the amine oxide, facilitated by a five-membered ring geometry. organic-chemistry.orgalfa-chemistry.com The reaction is highly sensitive to solvent effects, with aprotic solvents often leading to significant rate enhancements. nrochemistry.com

Transition State Characterization for Reaction Pathways

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition state of the Cope elimination. numberanalytics.com These studies confirm a five-membered, cyclic, and planar-like transition state structure. numberanalytics.comalfa-chemistry.com The reaction is generally considered concerted, meaning bond breaking and bond formation occur in a single step, although some computational studies suggest a slightly asynchronous process where the proton transfer can be slightly ahead of the C-N bond cleavage. organic-chemistry.org

For this compound, the hexadecyl chain provides a source of β-hydrogens for the elimination. The planarity requirement of the transition state dictates the stereochemical outcome of the reaction. The bulky nature of the substituents can influence which β-hydrogen is abstracted, often favoring the formation of the less substituted (Hofmann) alkene due to steric hindrance in the transition state. organic-chemistry.org

While specific geometric parameters for the transition state of this compound are not documented, data from analogous systems provide valuable insights. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations on N,N-dimethyl-3-phenyl-2-butylamine oxide have been performed to understand the solvent effects on the transition state. researchgate.net Furthermore, computational studies on the reverse Cope elimination involving pyrrolidine N-oxides have shed light on the stereoelectronics of the five-membered ring system. acs.org

Table 1: Representative Calculated Transition State Geometries for Amine Oxide Cope Elimination (Hypothetical for this compound based on analogous systems)

| Parameter | Description | Representative Value (Å) |

| O-H | Distance between the N-oxide oxygen and the abstracted β-hydrogen | 1.0 - 1.2 |

| C-H | Length of the breaking β-carbon-hydrogen bond | 1.5 - 1.7 |

| C-C | Length of the forming carbon-carbon double bond | 1.4 - 1.5 |

| C-N | Length of the breaking carbon-nitrogen bond | 2.0 - 2.2 |

| N-O | Length of the nitrogen-oxygen bond | 1.4 - 1.5 |

Note: These values are illustrative and based on computational studies of various amine oxides undergoing Cope elimination. The exact values for this compound would require specific DFT calculations.

Reaction Energy Profiles and Kinetic Parameters

Computational studies have quantified the activation energies for the Cope elimination of various amine oxides. These calculations often employ high-level theoretical methods to achieve chemical accuracy. For example, QM/MM simulations have been used to determine the free energies of activation in different solvents, demonstrating the profound impact of the solvent environment on the reaction kinetics. researchgate.net The use of Lewis acids as catalysts has also been explored computationally, showing a lowering of the activation energy by coordination to the amine oxide oxygen. numberanalytics.com

The long hexadecyl chain in this compound is not expected to significantly alter the fundamental electronic nature of the Cope elimination mechanism, which is localized to the N-oxide functionality and the β-carbon-hydrogen bond. However, conformational effects of the long alkyl chain could influence the accessibility of different β-hydrogens, potentially leading to a mixture of alkene isomers.

Table 2: Representative Calculated Energetic and Kinetic Parameters for Amine Oxide Cope Elimination (Hypothetical for this compound based on analogous systems)

| Parameter | Description | Representative Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier for the reaction to occur. | 20 - 35 |

| Enthalpy of Reaction (ΔH) | The overall energy change of the reaction. | 10 - 20 |

| Free Energy of Activation (ΔG‡) | The free energy difference between the reactant and the transition state. | 25 - 40 |

Note: These values are indicative and derived from computational studies on various amine oxides. The specific parameters for this compound would depend on the computational method and the specific stereochemical pathway.

Academic Research Applications Excluding Clinical and Direct Environmental Remediation

Applications in Catalysis and Organic Synthesis

There is no specific information available in the reviewed literature regarding the use of Pyrrolidine (B122466), 1-hexadecyl-, 1-oxide in catalysis or organic synthesis.

While N-oxides, in general, are known to act as ligands in metal-catalyzed reactions, no studies were found that specifically investigate Pyrrolidine, 1-hexadecyl-, 1-oxide in this capacity. The oxygen atom of the N-oxide group can coordinate to a metal center, influencing the metal's electronic properties and steric environment, which in turn can affect the catalytic activity and selectivity of the complex. Research on other N-oxides has demonstrated their utility in various transformations, but these findings cannot be directly attributed to the subject compound without specific experimental evidence.

Contributions to Advanced Materials Science

No specific research was found detailing the contributions of this compound to advanced materials science.

The structure of this compound, featuring a long hexadecyl hydrocarbon tail and a polar pyrrolidine-1-oxide headgroup, suggests it would behave as a surfactant and undergo self-assembly in solution to form micelles or other aggregates above a certain concentration (the critical micelle concentration). This is a fundamental property of amphiphilic molecules. However, no specific experimental studies, such as determinations of its critical micelle concentration, aggregation number, or the morphology of its aggregates, have been reported in the reviewed literature.

As a long-chain amine oxide, this compound falls into the class of non-ionic or cationic surfactants, depending on the pH of the solution. This class of surfactants is valued for its properties such as detergency, foaming, and emulsification. However, there is no information available on its specific performance characteristics or its use in the development of new surfactant-based technologies.

The ability of surfactants to form micelles and other organized structures is a cornerstone of supramolecular chemistry. These assemblies can act as nanoreactors or templates for the synthesis of nanomaterials. While the potential for this compound to be integrated into such assemblies exists due to its amphiphilic nature, no published research has explored or demonstrated this application.

Bioimaging and Sensing Probes (Mechanistic and Design Principles)

The unique electronic and chemical properties of the N-oxide group make it a valuable component in the design of advanced molecular tools for biological research.

The design of "turn-on" fluorescent probes is a significant area of research, where a molecule's fluorescence is activated in the presence of a specific analyte. The N-oxide functional group has emerged as a key player in this field, acting as a fluorescence switch. rsc.org The general principle involves incorporating the N-oxide into a π-conjugated system of a fluorophore. In its native state, the N-oxide group can quench the fluorescence of the molecule. However, upon selective cleavage of the N-O bond by a specific analyte, the electronic properties of the fluorophore are altered, leading to a "turn-on" of fluorescence. rsc.orgrsc.org This process is often driven by an intramolecular charge transfer (ICT) mechanism. rsc.orgnih.gov

A notable application of this design principle is in the development of fluorescent probes for the detection of ferrous iron (Fe(II)). Researchers have successfully created a variety of Fe(II)-selective fluorescent probes by incorporating a dialkylarylamine N-oxide into different fluorophore scaffolds. nih.gov The N-oxide is selectively deoxygenated by Fe(II), restoring the fluorescence of the parent dye. nih.gov This strategy has been demonstrated with a range of fluorophores, enabling the creation of probes that fluoresce at different wavelengths. nih.gov

Another design strategy involves using the N-O bond's redox properties. acs.org The stability of the N-O bond under normal physiological conditions makes heterocyclic N-oxides suitable as chromophores in fluorescent probes. acs.org For instance, quinoline (B57606) N-oxide has been used as a scaffold to develop highly selective and sensitive fluorogenic probes for hydrogen sulfide (B99878) (H₂S) and formaldehyde. rsc.org

Table 1: Examples of N-Oxide Based Fluorophores for Chemical Sensing

| Fluorophore Scaffold | Analyte Detected | Mechanism of Action | Fluorescence Change | Reference |

|---|---|---|---|---|

| Coumarin (CoNox-1) | Fe(II) | N-oxide deoxygenation | Turn-on | nih.gov |

| Rhodol (FluNox-1) | Fe(II) | N-oxide deoxygenation | Turn-on | nih.gov |

| Si-Rhodamine B (SiRhoNox-1) | Fe(II) | N-oxide deoxygenation | Turn-on | nih.gov |

| Quinoline N-oxide with azide | H₂S | N-O bond cleavage | Turn-on | rsc.org |

| Quinoline N-oxide with hydrazine | Formaldehyde | N-O bond cleavage | Turn-on | rsc.org |

The application of N-oxide-based probes extends to the investigation of biological processes at a pre-clinical and mechanistic level. A significant area of exploration is in the imaging of cellular hypoxia. Under hypoxic (low oxygen) conditions, there is an upregulation of cellular reductase enzymes. These enzymes can selectively reduce the N-oxide group in a probe, triggering a "turn-on" fluorescence response and allowing for the visualization of hypoxic cells. rsc.org

N-oxide probes have also been instrumental in studying the role of labile iron pools in cells. For example, a rhodamine-based N-oxide probe, RhoNox-1, demonstrated a significant increase in fluorescence upon reacting with intracellular Fe(II), enabling live-cell imaging and high-throughput screening to identify compounds that modulate intracellular iron levels. rsc.org The development of a series of probes with different fluorescent colors (blue, green, and red) allows for multicolor imaging and the study of Fe(II) dynamics in different cellular compartments. nih.gov

Furthermore, the ability to design dual-responsive probes highlights the versatility of N-oxide scaffolds. A near-infrared (NIR) fluorescent probe based on an N-oxide was developed for the simultaneous detection of Fe(II) and protons (H⁺). rsc.org The presence of Fe(II) quenches the NIR fluorescence, while the reaction product is sensitive to pH, exhibiting a significant increase in fluorescence in acidic environments. rsc.org These sophisticated molecular tools provide researchers with the means to investigate complex and interconnected biological processes.

Academic Investigations into Environmental Fate (Excluding Direct Remediation)

Understanding the fate of chemical compounds in the environment is crucial. Academic research investigates the transformation of N-oxide-containing molecules through processes like photodegradation and biotransformation.

The photodegradation of N-oxide compounds involves the absorption of light, which can lead to the cleavage of the N-O bond. Studies on heteroaromatic N-oxides, such as pyridine (B92270) N-oxide and quinoline N-oxide, have shown that irradiation can lead to deoxygenation. rsc.org The proposed mechanism involves the excitation of the molecule to a π,π* state, followed by crossing over to a dissociative π,σ* state, resulting in the fragmentation of the N-O bond. rsc.org

This photo-induced N-O bond fragmentation can generate radical intermediates. rsc.org For instance, the photolysis of certain N-oxides can produce atomic oxygen [O(³P)], a highly reactive species that can participate in further chemical reactions, such as the oxidation of other organic molecules. nih.gov The efficiency and pathway of photodegradation can be influenced by the specific chemical structure of the N-oxide and the presence of other substances in the environment. rsc.orgresearchgate.net Research in this area contributes to a fundamental understanding of how N-oxide-containing pollutants might be transformed under the influence of sunlight in the environment.

Table 2: Photodegradation Products of Representative N-Oxide Compounds

| N-Oxide Compound | Irradiation Wavelength | Key Products/Intermediates | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Quinoline N-oxide derivative | 427 nm | Deoxygenated quinoline, radical intermediates | Photoinduced N-O bond fragmentation | rsc.org |

| Pyridazine N-oxides | 350 nm | Atomic oxygen [O(³P)], diazo intermediates | Photoisomerization and deoxygenation | nih.gov |

| Pyridine N-oxide | UV light | Pyridine | Photoreduction | researchgate.net |

Biotransformation, or the metabolic conversion of substances by living organisms, is a key process in determining the environmental fate of organic compounds. For N-oxide compounds, a primary biotransformation pathway is the reduction of the N-oxide back to the parent tertiary amine. hyphadiscovery.com This reaction can be catalyzed by various enzymes, such as cytochrome P450s and flavin-containing monooxygenases (FMOs), which are present in a wide range of organisms, including microbes. hyphadiscovery.com

Microbial biotransformation is a significant area of study for understanding the environmental fate of N-oxides. Microorganisms in soil and water can possess the enzymatic machinery to metabolize these compounds. hyphadiscovery.com In some cases, N-oxidation is a metabolic step in the breakdown of more complex molecules. For example, in the metabolism of N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine, N-oxidation is a documented pathway. nih.gov

Conversely, the formation of N-oxides can be a metabolic pathway for tertiary amines. hyphadiscovery.com These biotransformation reactions are crucial as the resulting N-oxide may have different properties, such as increased water solubility, which affects its environmental transport and persistence. rsc.org Studies in model environmental systems, such as microbial cultures, help to elucidate these transformation pathways and predict the ultimate fate of N-oxide compounds in the environment. hyphadiscovery.com The reduction of nitrate (B79036) and nitrite, which are inorganic nitrogen oxides, to ammonia (B1221849) and urea (B33335) in biological systems also provides a broader context for the biological cycling of nitrogen oxides. nih.gov

Advanced Analytical Methodologies for Research Purposes

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and detailed analysis of "Pyrrolidine, 1-hexadecyl-, 1-oxide" from complex mixtures. The choice of method depends on the analytical objective, whether it be trace analysis, purity determination, or structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amine oxides like "this compound" by GC-MS is challenging due to their low volatility and thermal lability. Amine oxides are known to decompose at elevated temperatures, typically above 100°C, into terminal alkenes and tertiary amines nih.gov. This thermal degradation can lead to inaccurate quantification and misidentification.

To overcome this limitation, a derivatization step is often necessary. One common approach involves the reduction of the amine oxide to its corresponding tertiary amine, 1-hexadecylpyrrolidine (B12473116). This can be achieved using reducing agents like triphenylphosphine (B44618) nih.gov. The resulting tertiary amine is more volatile and thermally stable, making it amenable to GC-MS analysis.

Another strategy for analyzing long-chain amines by GC-MS involves derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to enhance volatility and improve chromatographic peak shape h-brs.de. While this method is established for primary and secondary amines, its application to the tertiary amine resulting from the reduction of "this compound" would require further methodological development.

The mass spectrometry component of GC-MS provides invaluable structural information. For the derivatized 1-hexadecylpyrrolidine, electron impact (EI) ionization would likely produce a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of the hexadecyl chain and cleavage of the pyrrolidine (B122466) ring. Positive chemical ionization (PCI) could be employed to yield a more prominent molecular ion peak, aiding in molecular weight determination h-brs.de.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Reduced this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or similar non-polar capillary column |

| Injection Mode | Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp: 100°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) and/or Positive Chemical Ionization (PCI) |

| Mass Range | m/z 50-500 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table presents hypothetical parameters based on general methods for long-chain amine analysis and would require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a more suitable technique for the direct analysis of non-volatile and thermally sensitive compounds like "this compound". It allows for separation under ambient conditions, thus avoiding thermal degradation.

For the analysis of this cationic surfactant, reversed-phase HPLC (RP-HPLC) is the most common approach. Separation would be achieved on a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). An acidic pH of the mobile phase is generally preferred to ensure the amine oxide is in its protonated, cationic form, which can improve peak shape and retention on the reversed-phase column nih.gov.

Detection of "this compound" can be challenging as it lacks a strong chromophore for UV-Vis detection. While detection at low UV wavelengths (e.g., ~210 nm) is possible, it often suffers from low sensitivity and interference from other compounds. A more universal and sensitive detection method for such compounds is Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). These detectors respond to any non-volatile analyte, making them ideal for compounds without a UV chromophore wiley.com.

Mass spectrometry (MS) is a powerful detector for HPLC (LC-MS). Electrospray ionization (ESI) is the preferred ionization technique for polar and ionic compounds like amine oxides. In positive ion mode, "this compound" would be readily detected as its protonated molecule [M+H]+. LC-MS not only provides high sensitivity and selectivity for quantification but also confirms the identity of the compound through its mass-to-charge ratio nih.govresearchgate.net.

Table 2: Illustrative HPLC-MS Parameters for Purity Assessment of this compound

| Parameter | Value |

| HPLC System | |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Range | m/z 100-800 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

This table provides an example of typical starting conditions that would need to be optimized.

Capillary Electrophoresis (CE) for Separation and Characterization